molecular formula C23H25N3O4 B2941518 N-cyclohexyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-82-4

N-cyclohexyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2941518
M. Wt: 407.47
InChI Key: DQIAFWBSYIXCOG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain a quinazoline core, which is a type of heterocyclic compound. Quinazolines are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, are synthesized through catalytic oxidative carbonylation conditions. These syntheses are pivotal in developing pharmaceuticals and materials science due to their structural diversity and biological relevance (Bacchi et al., 2005).

Ligands for Ion Channels

Methoxylated tetrahydroisoquinolinium derivatives, designed from structural modifications of known compounds, have been evaluated for their affinity towards apamin-sensitive Ca2+-activated K+ channels. Such studies are crucial for developing new therapeutic agents targeting ion channels for various neurological disorders (Graulich et al., 2006).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. These compounds highlight the potential for developing new drugs with improved therapeutic profiles for treating inflammation and pain (Abu‐Hashem et al., 2020).

Development of PET Radiotracers

Arylamides hybrids of σ2 receptor ligands have been explored as tools for developing PET radiotracers for tumor diagnosis. This research area is significant for improving cancer diagnosis and monitoring the efficacy of treatments through non-invasive imaging techniques (Abate et al., 2011).

Conversion of Carboxylic Acids to Carboxamides

The conversion of carboxylic acids to corresponding carboxamides using niobium pentachloride under mild conditions has been described, showcasing a methodological advancement in organic synthesis relevant for pharmaceutical development (Nery et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or flammable. Safety data sheets (SDS) are typically used to communicate this information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-18-10-7-15(8-11-18)14-26-22(28)19-12-9-16(13-20(19)25-23(26)29)21(27)24-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIAFWBSYIXCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

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